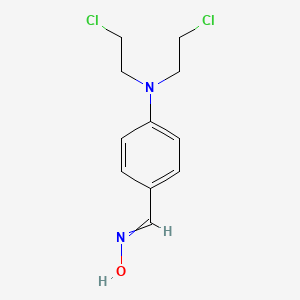![molecular formula C8H8Cl2O2S B14698666 Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl- CAS No. 31540-75-7](/img/structure/B14698666.png)
Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl- is an organic compound with the molecular formula C8H8Cl2O2S It is a derivative of benzene, where a dichloromethylsulfonyl group and a methyl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl- typically involves the electrophilic aromatic substitution reaction. One common method is the sulfonation of 4-methylbenzene (toluene) followed by chlorination. The reaction conditions often include the use of sulfuric acid (H2SO4) and chlorine (Cl2) under controlled temperatures to ensure the selective substitution of the sulfonyl and dichloromethyl groups on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to maintain the reaction conditions. The production is carefully monitored to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce methyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl- involves its interaction with various molecular targets. The dichloromethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The benzene ring provides a stable aromatic system that can undergo further substitution reactions. The pathways involved include electrophilic aromatic substitution and nucleophilic addition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-[(chloromethyl)sulfonyl]-4-methyl-
- Benzene, 1-[(bromomethyl)sulfonyl]-4-methyl-
- Benzene, 1-[(methylsulfonyl)]-4-methyl-
Uniqueness
Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl- is unique due to the presence of the dichloromethylsulfonyl group, which imparts distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
31540-75-7 |
|---|---|
Molekularformel |
C8H8Cl2O2S |
Molekulargewicht |
239.12 g/mol |
IUPAC-Name |
1-(dichloromethylsulfonyl)-4-methylbenzene |
InChI |
InChI=1S/C8H8Cl2O2S/c1-6-2-4-7(5-3-6)13(11,12)8(9)10/h2-5,8H,1H3 |
InChI-Schlüssel |
WNQPRQUEWVJERO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


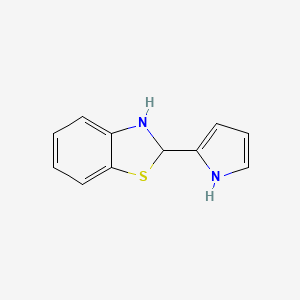
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
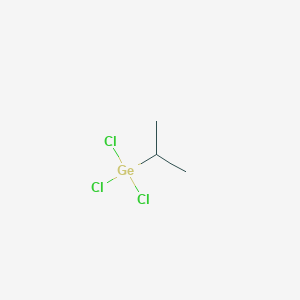
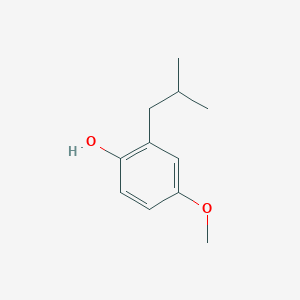
![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
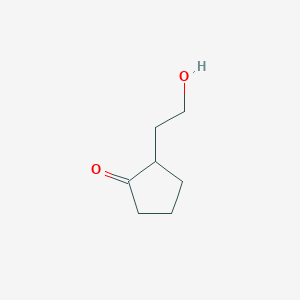
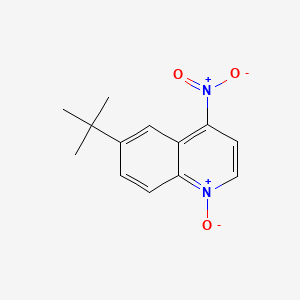
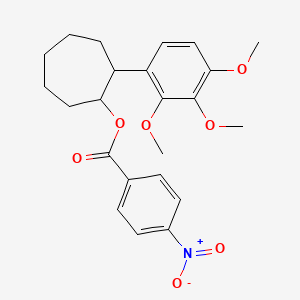
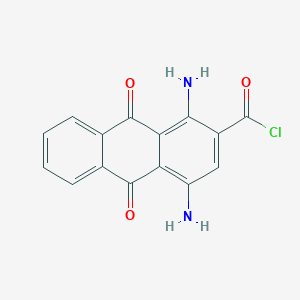
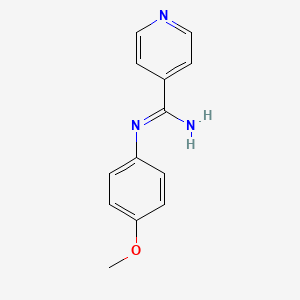
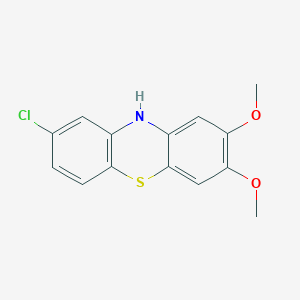
![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)
